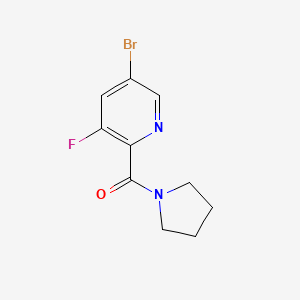
4-Bromo-3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoic acid is an organic compound that features a bromine atom, a tert-butoxycarbonyl (Boc) protected amino group, and an ethoxy linkage to a benzoic acid core. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoic acid typically involves multiple steps:
Starting Material: The synthesis begins with a brominated benzoic acid derivative.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Ethoxy Linkage Formation: The ethoxy group is introduced through a nucleophilic substitution reaction, where an ethoxy group replaces a leaving group on the benzoic acid derivative.
Final Product: The final product is obtained after purification, typically through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoic acid can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to reveal the free amino group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives, while coupling reactions can produce complex biaryl compounds.
Applications De Recherche Scientifique
4-Bromo-3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to form stable complexes with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoic acid depends on its specific application
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking their activity.
Receptor Binding: It can interact with receptors on cell surfaces, modulating their activity.
Signal Transduction: The compound can influence intracellular signaling pathways, affecting cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-((tert-butoxycarbonyl)amino)benzoic acid: Similar structure but lacks the ethoxy linkage.
4-[(tert-Butoxycarbonylamino)methyl]benzoic acid: Similar structure but with a different substitution pattern on the benzoic acid core.
Uniqueness
4-Bromo-3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoic acid is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. The presence of the Boc-protected amino group and the ethoxy linkage provides versatility in synthetic chemistry, making it a valuable intermediate for the development of new compounds.
Propriétés
IUPAC Name |
4-bromo-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO5/c1-14(2,3)21-13(19)16-6-7-20-11-8-9(12(17)18)4-5-10(11)15/h4-5,8H,6-7H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGVAJZLVJTPIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=CC(=C1)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














